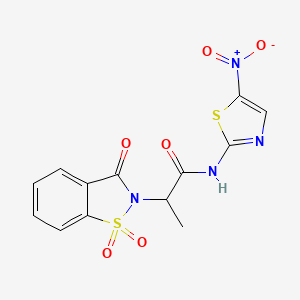

N-(5-nitro-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

CAS No.: 899955-62-5

Cat. No.: VC8314242

Molecular Formula: C13H10N4O6S2

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899955-62-5 |

|---|---|

| Molecular Formula | C13H10N4O6S2 |

| Molecular Weight | 382.4 g/mol |

| IUPAC Name | N-(5-nitro-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

| Standard InChI | InChI=1S/C13H10N4O6S2/c1-7(11(18)15-13-14-6-10(24-13)17(20)21)16-12(19)8-4-2-3-5-9(8)25(16,22)23/h2-7H,1H3,(H,14,15,18) |

| Standard InChI Key | QPVMBGKTIPULLL-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC1=NC=C(S1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3S2(=O)=O |

| Canonical SMILES | CC(C(=O)NC1=NC=C(S1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3S2(=O)=O |

Introduction

Chemical Overview

N-(5-nitro-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)propanamide is a complex organic compound with notable functional groups:

-

Thiazole Ring: The presence of a 5-nitro-substituted thiazole ring suggests potential biological activity. Thiazole derivatives are often associated with antimicrobial, antifungal, and anticancer properties.

-

Benzothiazole Derivative: The benzothiazole moiety with trioxo groups indicates possible roles in enzyme inhibition or interaction with biological receptors.

-

Propanamide Backbone: The amide group contributes to the compound's stability and potential hydrogen bonding in biological systems.

Potential Applications

Given its structure, this compound may exhibit:

-

Antimicrobial Activity:

-

Nitrothiazoles are known for their ability to target bacterial and parasitic infections. Similar compounds have been studied for treating diseases like leishmaniasis or bacterial infections.

-

-

Anticancer Potential:

-

Benzothiazoles are frequently explored as anticancer agents due to their ability to interact with DNA and inhibit tumor growth.

-

-

Enzyme Inhibition:

-

The trioxo-benzothiazole group might act as an inhibitor for certain enzymes, potentially targeting metabolic pathways in pathogens or cancer cells.

-

Analytical Characterization

To confirm the identity and purity of this compound, the following techniques are typically employed:

| Technique | Purpose |

|---|---|

| NMR (1H and 13C) | Structural elucidation and confirmation of functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

| IR Spectroscopy | Identification of characteristic functional group vibrations (e.g., nitro, amide). |

| X-Ray Crystallography | Analysis of three-dimensional molecular geometry. |

Synthesis Pathway

While no specific synthesis pathway is provided in the search results, a plausible method could involve:

-

Synthesizing the 5-nitrothiazole precursor through nitration of a thiazole derivative.

-

Preparing the benzothiazole moiety with trioxo substitution.

-

Coupling these intermediates via an amide bond formation using standard peptide coupling reagents (e.g., EDCI or DCC).

Biological Relevance

Compounds containing nitrothiazole and benzothiazole scaffolds have been extensively studied for their pharmacological properties:

-

Nitrothiazoles have shown efficacy in antimicrobial treatments (e.g., nitazoxanide).

-

Benzothiazoles are part of various drug candidates targeting cancer and neurodegenerative diseases.

Further research would be required to assess the specific biological activity of this compound through in vitro and in vivo studies.

Research Gaps and Future Directions

The lack of detailed studies on this exact compound highlights opportunities for:

-

Pharmacological Screening:

-

Testing against microbial strains or cancer cell lines to evaluate efficacy.

-

-

Toxicity Studies:

-

Assessing safety profiles in preclinical models.

-

-

Molecular Docking Studies:

-

Predicting interactions with biological targets using computational tools.

-

-

Structure-Activity Relationship (SAR):

-

Modifying substituents to optimize activity and reduce toxicity.

-

If you need further assistance with specific aspects such as synthetic routes or biological assays, additional targeted research would be necessary!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume